Pyrazolo[1,5-A]pyrimidine-3,5-diamine
Description
Structure
3D Structure
Properties
CAS No. |
201599-16-8 |
|---|---|
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3,5-diamine |
InChI |
InChI=1S/C6H7N5/c7-4-3-9-11-2-1-5(8)10-6(4)11/h1-3H,7H2,(H2,8,10) |
InChI Key |
FFNJDUZBKSGSIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)N)N=C1N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Precursor Chemistry for Pyrazolo 1,5 a Pyrimidine 3,5 Diamine
Synthesis of Key Pyrazole (B372694) Precursors
The foundation of pyrazolo[1,5-a]pyrimidine-3,5-diamine synthesis lies in the accessibility of appropriately substituted pyrazole precursors. The primary and most crucial intermediate is 1H-pyrazole-3,5-diamine.
Methods for 1H-Pyrazole-3,5-diamine Synthesis
A prevalent and scalable method for synthesizing 1H-pyrazole-3,5-diamine involves a three-step process. mdpi.com This synthesis begins with the diazotization of an appropriate aniline (B41778) precursor, which is then reacted with malononitrile (B47326). mdpi.com The resulting intermediate undergoes ring-closure upon treatment with hydrazine (B178648) to yield 1H-pyrazole-3,5-diamine. mdpi.com To enhance safety and efficiency, particularly on a larger scale, the potentially hazardous diazotization step can be transitioned to a continuous flow chemistry process. mdpi.com This approach allows for the in situ formation and immediate consumption of the diazonium species, minimizing risks associated with its accumulation. mdpi.com
Another synthetic route involves the use of dicyanomethane as a key reagent. While specific details of this pathway are part of broader synthetic strategies for pyrazole derivatives, it highlights the versatility of starting materials in accessing the pyrazole core.
The table below summarizes a common synthetic approach to 1H-pyrazole-3,5-diamine.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Aniline, Malononitrile | Diazotization (e.g., NaNO₂, HCl), followed by coupling | 2-(phenylazo)malononitrile intermediate |
| 2 | 2-(phenylazo)malononitrile intermediate | Hydrazine hydrate, Ethanol (B145695) | 1H-pyrazole-3,5-diamine |
Derivatization of Pyrazole Intermediates for Cyclization
To achieve the target this compound, the precursor 1H-pyrazole-3,5-diamine can be derivatized to facilitate the subsequent cyclization step. These derivatizations often involve reactions at the amino groups or the pyrazole ring nitrogen to introduce functionalities that will react with a biselectrophilic partner.
For instance, the amino groups of 1H-pyrazole-3,5-diamine can be acylated or converted into other nucleophilic species to modulate their reactivity. While direct derivatization of the diamine for this specific target is less commonly detailed, the principles of pyrazole chemistry allow for such modifications. The synthesis of related pyrazolo[1,5-a]pyrimidines often involves the use of 3-amino-1H-pyrazoles with various substituents at other positions of the ring. These substituents can influence the regioselectivity of the subsequent cyclization. nih.gov
Cyclization Strategies for the Pyrazolo[1,5-a]pyrimidine (B1248293) Core Formation
The construction of the pyrimidine (B1678525) ring onto the pyrazole core is the defining step in forming the pyrazolo[1,5-a]pyrimidine scaffold. This is typically achieved through cyclocondensation reactions between a 3-aminopyrazole (B16455) derivative and a 1,3-biselectrophilic reagent. encyclopedia.pub
Cyclocondensation with 1,3-Biselectrophilic Reagents
The reaction of 3-amino-1H-pyrazoles with various 1,3-biselectrophiles is a versatile and widely employed strategy for the synthesis of pyrazolo[1,5-a]pyrimidines. encyclopedia.pub The nucleophilic amino group at the C3 position and the endocyclic nitrogen atom (N1) of the pyrazole ring act as the bis-nucleophile, attacking the electrophilic centers of the 1,3-bielectrophile to form the six-membered pyrimidine ring.
β-Dicarbonyl compounds are classic and effective 1,3-biselectrophiles for the synthesis of pyrazolo[1,5-a]pyrimidines. The reaction of 3-amino-1H-pyrazoles with β-ketoesters or β-diketones typically proceeds under acidic or basic conditions and often with heating.
For example, the reaction of a 3-substituted-5-amino-1H-pyrazole with a cyclic β-dicarbonyl compound like 2-acetylcyclopentanone (B155173) or 2-ethoxycarbonylcyclopentanone can lead to the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov Similarly, reacting 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethoxide is a key step in the synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
The table below illustrates the reaction of aminopyrazoles with β-dicarbonyl compounds.
| Aminopyrazole | β-Dicarbonyl Compound | Conditions | Product Type |
| 3-Amino-1H-pyrazole | Acetylacetone | Acetic acid, reflux | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine |
| 5-Amino-3-methyl-1H-pyrazole | Ethyl acetoacetate | Acetic acid, reflux | 2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5(4H)-one |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Not specified | Cyclopentapyrazolo[1,5-a]pyrimidines nih.gov |
α,β-Unsaturated carbonyl compounds serve as valuable 1,3-biselectrophilic synthons for the construction of the pyrazolo[1,5-a]pyrimidine ring system. The reaction with 3-aminopyrazoles can be catalyzed by acids or bases.
Enaminones, which are β-amino-α,β-unsaturated ketones, are particularly useful. The reaction of a 3-amino-1H-pyrazole with an enaminone derivative in refluxing acetic acid with ammonium (B1175870) acetate (B1210297) as a catalyst yields the corresponding pyrazolo[1,5-a]pyrimidine. researchgate.net Pyridine (B92270) can also be used as a catalyst for this cyclocondensation. researchgate.net
Chalcones (1,3-diaryl-2-propen-1-ones) and ynones (α,β-alkynyl ketones) are also effective reagents. The reaction of chalcones with phenylhydrazine (B124118) in glacial acetic acid is a known method for synthesizing 1,3,5-trisubstituted pyrazoles, which can be precursors to more complex heterocyclic systems. The 5-exo-dig cyclocondensation of alk-3-yn-1-ones with hydrazines offers an efficient route to 1,3,5-trisubstituted pyrazoles. nih.gov These pyrazoles, if containing an amino group at the correct position, could then be used to construct the pyrazolo[1,5-a]pyrimidine ring.
A one-pot methodology has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidine derivatives through the reaction of aminopyrazoles with enaminones or chalcones in the presence of sodium halides. nih.gov
The following table provides examples of cyclocondensation reactions with α,β-unsaturated carbonyl compounds.
| Aminopyrazole | α,β-Unsaturated Carbonyl Compound | Conditions | Product Type |
| 3-Amino-1H-pyrazole | Enaminone derivative | Acetic acid, ammonium acetate, reflux | Pyrazolo[1,5-a]pyrimidine researchgate.net |
| 5-Amino-1H-pyrazole | Enaminone | Pyridine, reflux | Pyrazolo[1,5-a]pyrimidine researchgate.net |
| Aminopyrazoles | Chalcone | Sodium halide | 3-Halo-pyrazolo[1,5-a]pyrimidine nih.gov |
Cycloaddition with Activated Methylene (B1212753) Compounds (e.g., malononitrile, ethyl cyanoacetate)
A prominent strategy for constructing the pyrazolo[1,5-a]pyrimidine ring system involves the reaction of 5-aminopyrazole precursors with compounds containing an activated methylene group, such as malononitrile or its derivatives. For instance, the reaction between 5-aminopyrazole derivatives and benzylidene malononitrile derivatives is a key method for synthesis. nih.gov Similarly, 5-amino-3-methylpyrazole can be reacted with diethyl malonate in the presence of a base like sodium ethoxide to yield a dihydroxy-heterocycle, which is a precursor to the final pyrimidine ring. nih.gov The reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate (B8463686) proceeds through an intermediate to form pyrazolo[1,5-a]pyrazin-4-ylacetonitriles, showcasing the utility of cyanoacetate derivatives in building related heterocyclic systems. enamine.net
Multi-Component Reaction (MCR) Approaches
Multi-component reactions (MCRs) offer an efficient pathway to synthesize highly substituted pyrazolo[1,5-a]pyrimidines in a single step, enhancing atom economy and reducing synthesis time. nih.govresearchgate.net
A chemoselective, three-component reaction involving 3-aminopyrazoles, various aldehydes, and malononitrile is a well-established method for producing diverse pyrazolo[1,5-a]pyrimidine derivatives. ingentaconnect.com This reaction is typically performed in the presence of a base catalyst. ingentaconnect.com The process often yields highly functionalized products such as 7-amino-5-aryl-2-hydroxy-pyrazolo[1,5-a]pyrimidine-6-carbonitriles. ingentaconnect.com The choice of catalyst, which can range from pyridine to sodium acetate or high surface area MgO, can influence the reaction's efficiency. ingentaconnect.com
Table 1: Examples of Three-Component Synthesis of Pyrazolo[1,5-a]pyrimidines
| 3-Aminopyrazole Derivative | Aldehyde | Activated Methylene Compound | Catalyst | Product Type | Reference(s) |
|---|---|---|---|---|---|
| 3-aminopyrazole | Aromatic aldehyde | Malononitrile | Pyridine, Sodium Acetate, or MgO | 7-amino-2-hydroxy-5-aryl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile | ingentaconnect.com |
The efficiency and scope of MCRs can be significantly enhanced through catalysis. Rhodium(III)-catalyzed annulation represents an efficient three-component strategy for synthesizing diverse pyrazolo[1,5-a]pyrimidines from readily available 3-aminopyrazoles, aldehydes, and sulfoxonium ylides. nih.govnih.gov This method is notable for its broad substrate scope, tolerating a wide variety of aromatic and heteroaromatic aldehydes with both electron-donating and electron-withdrawing groups. nih.govnih.gov The reactions are often performed under benchtop conditions with microwave heating to shorten reaction times. nih.gov
Another catalyzed approach involves a copper(II)-catalyzed [3+3] annulation of saturated ketones with 3-aminopyrazoles. acs.org This one-pot transformation proceeds via the in situ formation of α,β-unsaturated ketones, followed by cyclization. acs.org Furthermore, iodine has been shown to catalyze a three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines from aminopyrazoles, chalcones, and diselenides. rsc.org
Post-Cyclization Functionalization and Derivatization Strategies
Once the core pyrazolo[1,5-a]pyrimidine scaffold is synthesized, its properties can be fine-tuned through various functionalization and derivatization reactions.
Regioselective Functionalization at C-2, C-3, C-5, C-6, and C-7 Positions
The ability to selectively introduce functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring is crucial for developing compounds with desired properties. The electronic properties of the reagents often dictate the regioselectivity of coupling reactions. nih.gov For example, in reactions with aryl bromides, using an excess of the aryl bromide can favor functionalization at the C-7 position, whereas using more π-deficient aryl rings as electrophiles can lead to selective coupling at the highly nucleophilic C-3 position. nih.gov
Microwave-assisted protocols have been developed for the regioselective synthesis of 3-halo- and 3-nitropyrazolo[1,5-a]pyrimidines. researchgate.net These methods involve a sequential cyclocondensation of β-enaminones with NH-5-aminopyrazoles, followed by a regioselective electrophilic substitution. researchgate.net Oxidative halogenation using agents like K₂S₂O₈ with sodium halides also demonstrates high regioselectivity, with halogenation occurring primarily at the C-3 position. nih.govthieme-connect.de
Halogenation and Amination Reactions (e.g., Ullmann-type coupling, oxidative halogenation)
Halogenation and amination are key transformations for elaborating the pyrazolo[1,5-a]pyrimidine core.
Halogenation: The direct halogenation of pyrazolo[1,5-a]pyrimidines can be achieved using various reagents and conditions. A common method involves using N-halosuccinimides (NXS), such as N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), or N-chlorosuccinimide (NCS). nih.govtandfonline.com The stoichiometry of the reagents can be adjusted to control the degree of halogenation; for example, varying the ratio of the pyrimidine to NIS can yield either mono- or di-iodinated products. tandfonline.comtandfonline.com Reactions with NBS or NCS often lead directly to di-halogenated products. tandfonline.com
Oxidative halogenation offers an alternative route. A one-pot, three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides (NaX) in the presence of potassium persulfate (K₂S₂O₈) provides direct access to 3-halo-pyrazolo[1,5-a]pyrimidines. nih.govacs.org More recently, an environmentally friendly method using potassium halide salts and a hypervalent iodine(III) reagent in water at room temperature has been developed for the regioselective C-3 halogenation of these scaffolds. rsc.org
Table 2: Selected Halogenation Methods for Pyrazolo[1,5-a]pyrimidines
| Halogenating System | Position(s) Halogenated | Conditions | Notes | Reference(s) |
|---|---|---|---|---|
| N-Iodosuccinimide (NIS) | C-3 (mono- or di-iodination) | Varies with reactant ratio, rt, 12h, N₂ | Selective control between mono- and di-iodination is possible. | tandfonline.comtandfonline.com |
| N-Bromosuccinimide (NBS) | C-3, C-6 (dibromination) | Solvent, rt | Leads to dibrominated products. | tandfonline.com |
| NaX (X=I, Br, Cl) / K₂S₂O₈ | C-3 | Water, 80 °C, 1h | One-pot tandem cyclization/oxidative halogenation. | nih.govthieme-connect.deacs.org |
Amination: The introduction of amino groups, particularly at the C-3 and C-5 positions, is of significant interest. An efficient method for producing 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines utilizes a microwave-assisted, copper-catalyzed Ullmann-type coupling. nih.gov This reaction involves the C-3 amination of 5-amino-3-bromo-substituted precursors. The process uses a copper(I) iodide (CuI) catalyst with a carbazole-based ligand and demonstrates a broad substrate scope, effectively coupling with primary and secondary alkylamines as well as various aryl- and heteroarylamines. nih.gov This modern approach provides rapid access to diverse products in high yields, avoiding harsher reagents. nih.gov
Cross-Coupling Reactions (e.g., Palladium-catalyzed cross-coupling)
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and their application has been instrumental in the functionalization of the pyrazolo[1,5-a]pyrimidine core. nih.gov Palladium-catalyzed reactions, in particular, have enabled the introduction of a wide array of functional groups, enhancing the structural diversity of these compounds. nih.gov
A notable advancement is the direct regioselective oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyrimidines. nih.gov This method utilizes a palladium acetate (Pd(OAc)₂) catalyst with silver acetate (AgOAc) as the oxidant, allowing for the direct linkage of various five-membered heteroarenes to the pyrazolo[1,5-a]pyrimidine scaffold without pre-activating the substrates. nih.gov
The Suzuki-Miyaura coupling is another frequently employed palladium-catalyzed reaction. For instance, in the multi-step synthesis of certain pyrazolo[1,5-a]pyrimidine derivatives, tetrakis(triphenylphosphino)palladium(0) is used to couple boronic acid pinacol (B44631) esters to the core, typically at the C5 or C7 position, in the presence of an aqueous sodium carbonate solution. nih.gov
While palladium catalysis is prominent, other transition metals are also effective. A highly efficient method for producing 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines involves a copper-catalyzed Ullmann-type C-N cross-coupling. mdpi.comnih.gov This reaction couples various primary and secondary amines to the C-3 position of a 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidine precursor using copper(I) iodide (CuI) as the catalyst and a carbazole-based ligand. mdpi.comnih.gov This approach is particularly valuable for directly installing the second amino group to form the 3,5-diamine structure. mdpi.comnih.gov
Table 1: Examples of Cross-Coupling Reactions in Pyrazolo[1,5-a]pyrimidine Synthesis
| Reaction Type | Catalyst / Reagents | Coupling Partners | Position | Reference |
|---|---|---|---|---|
| Oxidative C-H/C-H Coupling | Pd(OAc)₂ / AgOAc | Pyrazolo[1,5-a]pyrimidine + Five-membered heteroarenes | C3 | nih.gov |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ / Na₂CO₃ | Halogenated Pyrazolo[1,5-a]pyrimidine + Boronic acid pinacol ester | C5 | nih.gov |
| Ullmann-Type C-N Amination | CuI / Carbazole Ligand / K₂CO₃ | 3-Bromo-5-aminopyrazolo[1,5-a]pyrimidine + Various amines | C3 | mdpi.comnih.gov |
Introduction of Heteroaryl and Aryl Substituents
The introduction of aryl and heteroaryl moieties is crucial for modulating the properties of pyrazolo[1,5-a]pyrimidines. Cross-coupling reactions are a primary strategy for achieving this functionalization.
Palladium-catalyzed C-H/C-H cross-coupling has been successfully used to directly attach five-membered heteroarenes to the pyrazolo[1,5-a]pyrimidine nucleus. nih.gov Similarly, the Suzuki reaction is a reliable method for introducing a variety of aryl and heteroaryl groups, such as benzimidazoles, at specific positions of the scaffold, often starting from a halogenated pyrazolo[1,a]pyrimidine. nih.govnih.gov
Furthermore, the copper-catalyzed Ullmann-type amination provides a direct route to introduce aryl and heteroaryl substituents via a nitrogen linkage. mdpi.comnih.gov This method efficiently couples a diverse range of aryl- and heteroarylamines to the C-3 position of the pyrazolo[1,5-a]pyrimidine core, yielding 3,5-bis-aminated products where one of the amino groups can be part of an aromatic system. mdpi.comnih.gov
An alternative to post-synthesis functionalization is the use of substituted precursors in cyclocondensation reactions. For example, pyrazolo[1,5-a]pyrimidines bearing aryl groups like phenyl, 4-fluorophenyl, and 4-chlorophenyl can be synthesized by reacting 3-amino-5-methyl-1H-pyrazole with aryl-substituted 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones. nih.gov
Table 2: Methodologies for Introducing Aryl/Heteroaryl Groups
| Methodology | Reagents | Substituent Introduced | Position of Introduction | Reference |
|---|---|---|---|---|
| Pd-catalyzed C-H/C-H Coupling | Pd(OAc)₂ / AgOAc | Five-membered heteroarenes | C3 | nih.gov |
| Suzuki Coupling | Pd(PPh₃)₄ | Benzimidazole derivatives | C5 | nih.gov |
| Cu-catalyzed Ullmann Amination | CuI / Ligand | Aryl- and heteroarylamines | C3 | mdpi.comnih.gov |
| Cyclocondensation | Aryl-substituted enones | Phenyl, 4-F-Ph, 4-Cl-Ph, etc. | C7 | nih.gov |
Modern Synthetic Methodologies
Recent synthetic efforts have focused on implementing modern technologies and principles to improve reaction efficiency, reduce environmental impact, and streamline complex synthetic sequences.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a highly effective technology for accelerating organic reactions, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles. nih.gov Its application in the synthesis of pyrazolo[1,5-a]pyrimidines is well-documented. nih.govnih.govresearchgate.net
A key example is the microwave-assisted, copper-catalyzed C-3 amination of 5-amino-3-bromo-substituted precursors to generate diverse 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov Under microwave heating at 80 °C, the reaction is completed in just one hour, yielding products in good to excellent yields (60–93%). mdpi.comnih.gov This rapid and efficient protocol works for a broad scope of amines, including primary and secondary alkylamines as well as various aryl- and heteroarylamines. mdpi.com
Microwave assistance is also highly advantageous in multicomponent reactions. nih.gov For instance, the three-component reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines proceeds within minutes under microwave conditions, yielding products in high purity. nih.gov This efficiency makes microwave-assisted synthesis a valuable tool for rapidly generating libraries of complex heterocyclic compounds. mdpi.com
Ultrasound-Mediated Reactions
The use of ultrasound irradiation (sonication) is another modern technique that enhances chemical reactivity through acoustic cavitation. This approach offers benefits such as shorter reaction times, mild reaction conditions, and often improved yields. nih.govresearchgate.net
The synthesis of pyrazolo[1,5-a]pyrimidines via the cyclocondensation of 3-amino-5-methyl-1H-pyrazole with various 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones is significantly accelerated by ultrasound. nih.govresearchgate.net The reaction, conducted in ethanol, completes in just 5 minutes at 75°C, providing the desired products in satisfactory to excellent yields (61-98%). nih.govresearchgate.net This method is noted for its simple procedure and easy work-up. nih.gov
Ultrasound has also been applied as a green synthetic approach for preparing pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hu In this protocol, aminopyrazoles react with alkynes in aqueous ethanol, a more environmentally friendly solvent system, with the assistance of KHSO₄ under ultrasonic irradiation. bme.hu This strategy highlights how ultrasound can be integrated into green chemistry frameworks to produce important heterocyclic scaffolds. bme.hueurjchem.com
Green Chemistry Approaches
Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of pyrazolo[1,5-a]pyrimidines. rasayanjournal.co.in These approaches focus on using safer solvents, reducing energy consumption, and improving atom economy. nih.govrasayanjournal.co.in
Methodologies already discussed, such as microwave and ultrasound-assisted synthesis, are cornerstones of green chemistry as they significantly reduce reaction times and thus energy usage. mdpi.comnih.govresearchgate.net The use of environmentally benign solvents is another key aspect. Syntheses have been successfully performed in greener media such as water, aqueous ethanol, and diethylene glycol (DEG), which are preferable to traditional volatile organic solvents. mdpi.combme.hueurjchem.com
For example, the ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives is effectively carried out in aqueous ethanol. bme.hu The copper-catalyzed synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines utilizes diethylene glycol (DEG) as a solvent, which is a high-boiling, less volatile alternative. mdpi.com Moreover, the development of protocols that avoid toxic reagents, such as in the aforementioned copper-catalyzed amination, further contributes to the green credentials of the synthesis. mdpi.comnih.gov
One-Pot Synthetic Protocols
One-pot reactions, where multiple synthetic steps are performed sequentially in the same reaction vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. researchgate.net This strategy is particularly useful for constructing complex molecules like pyrazolo[1,5-a]pyrimidines from simple, readily available starting materials. mdpi.comresearchgate.net
A notable example is the three-component condensation of 4-(thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine with triethyl orthoformate and various carbonyl compounds or activated nitriles to produce highly substituted pyrazolo[1,5-a]pyrimidines. researchgate.net This process efficiently combines three different molecules in a single operation to build the final heterocyclic product. researchgate.net
The power of one-pot protocols can be enhanced by combining them with other modern techniques. A simple and efficient one-pot, microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones has been established, which tolerates a variety of substituents at the 2 and 5 positions. nih.gov This combination of a one-pot procedure with microwave heating avoids the tedious work-up and purification of intermediate compounds, resulting in a highly sustainable and time-efficient synthetic process. mdpi.com
Chemical Reactivity and Mechanistic Pathways of Pyrazolo 1,5 a Pyrimidine 3,5 Diamine Derivatives
Nucleophilic and Electrophilic Reactivity of the Pyrazolo[1,5-a]pyrimidine (B1248293) Core
The pyrazolo[1,5-a]pyrimidine scaffold exhibits a distinct pattern of reactivity, characterized by both nucleophilic and electrophilic sites, which allows for selective functionalization. The pyrimidine (B1678525) ring, being electron-deficient, renders positions 5 and 7 susceptible to nucleophilic aromatic substitution (NAS) . nih.gov This reactivity is frequently exploited in medicinal chemistry to introduce a variety of structural motifs, including aromatic amines, alkylamines, cycloalkylamines, and substituted alkoxides. nih.gov For instance, the chlorine atom at the 7-position of the pyrazolo[1,5-a]pyrimidine core is highly reactive towards nucleophilic substitution. nih.gov
Conversely, the pyrazole (B372694) moiety is electron-rich, making the C3-position highly nucleophilic and prone to electrophilic aromatic substitution . nih.gov This high electronic density at the C3 carbon facilitates reactions such as halogenation, nitration, and formylation. nih.govrsc.org Theoretical calculations confirm that significant negative charges are located on the C3 and N4 atoms, which accounts for the observed regioselectivity in reactions with electrophilic species. rsc.org A common strategy involves the halogenation of the pyrazolo[1,5-a]pyrimidine core at the 3-position using reagents like N-halosuccinimides (NXS), bromine, or iodine monochloride. nih.govnih.govjournalagent.com These 3-halo derivatives are valuable synthetic intermediates for further diversification through cross-coupling reactions. nih.gov The inherent nucleophilicity of the core is also demonstrated in condensation reactions where a 5-aminopyrazole precursor acts as the nucleophile. nih.gov
Reaction Mechanisms in Cyclization and Derivatization
The synthesis of the pyrazolo[1,5-a]pyrimidine ring system is achieved through various mechanistic pathways, often involving cyclization and derivatization steps that build the fused heterocyclic structure from simpler precursors.
Intramolecular Condensation and Cyclization Processes
A primary and widely used method for constructing the pyrazolo[1,5-a]pyrimidine core is the condensation reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound or its equivalent, such as β-ketoesters. nih.govnih.govacs.org The general mechanism involves an initial nucleophilic attack by the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the dicarbonyl compound. This is followed by an intramolecular cyclization, where a ring nitrogen of the pyrazole attacks the second carbonyl group, and a subsequent dehydration step to yield the aromatic fused ring system. nih.gov
Another significant pathway is a cascade cyclization that begins with the Michael addition of an aminopyrazole to an enaminone. nih.gov This initial addition forms an intermediate which then undergoes intramolecular cyclization to produce the final pyrazolo[1,5-a]pyrimidine product. nih.gov Variations of these condensation reactions are numerous, including the reaction of 5-aminopyrazoles with arylenaminones, acetylenic ketones, or β-ketonitriles, often proceeding under reflux in solvents like acetic acid or ethanol (B145695) with a piperidine (B6355638) catalyst. researchgate.net The reaction of 1,5-diarylpent-1-yne-3,5-diones with thiosemicarbazide (B42300) also produces pyrazolo[1,5-c]pyrimidine-7-thiones, a related isomer. journalagent.com
| Reactants | Key Mechanistic Steps | Product Type | Reference |
|---|---|---|---|
| 5-Aminopyrazole + β-Dicarbonyl Compound | Nucleophilic addition, Intramolecular cyclization, Dehydration | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| Aminopyrazole + Enaminone | Michael addition, Intramolecular cyclization | Pyrazolo[1,5-a]pyrimidine | nih.gov |
| 5-Aminopyrazole + β-Ketoester | One-step cyclocondensation | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | nih.govacs.org |
| 1,5-Diarylpent-1-yne-3,5-dione + Thiosemicarbazide | Condensation/Cyclization | Pyrazolo[1,5-c]pyrimidine-7-thione | journalagent.com |
Aza-Michael Addition and Subsequent Cycloaddition
The aza-Michael addition is a key mechanistic step in several synthetic routes to pyrazolo[1,5-a]pyrimidine derivatives. In one efficient tandem process, the reaction is initiated by the aza-Michael addition of 3-amino-pyrazole to a dienone. This step is followed by a nucleophilic addition and a 1,3-hydrogen transfer to furnish the final 7-arylethyl-5-arylpyrazolo[1,5-a]pyrimidine product.
Similarly, the reaction between aminopyrazoles and enaminones proceeds via an initial Michael-type addition, which creates an intermediate that readily undergoes intramolecular cyclization. nih.gov This sequence highlights the utility of the aza-Michael reaction in forming a key C-N bond, setting the stage for the subsequent ring-closing event. These reactions are often part of a cascade or tandem sequence, providing a high degree of atom economy and efficiency. nih.gov
Influence of Reaction Conditions (pH, catalysts, solvents) on Reaction Pathways and Selectivity
Reaction conditions, including the choice of solvent, catalyst, and energy source, exert a profound influence on the reaction pathways, yields, and selectivity in the synthesis of pyrazolo[1,5-a]pyrimidines.
pH and Catalysts: Condensation reactions to form the core scaffold typically proceed under acidic or basic conditions. nih.gov Catalysts such as Lewis acids or bases are often employed to facilitate the formation of the fused ring system. nih.gov For instance, the synthesis of certain derivatives is carried out in acetic acid with a catalytic amount of sulfuric acid. researchgate.net In other cases, potassium hydroxide (B78521) is used as a basic catalyst. A combination of K₂S₂O₈ and sodium halides (NaX) in an aqueous medium has been developed for a one-pot cyclization followed by oxidative halogenation. nih.gov Palladium and rhodium catalysts are used in multicomponent and cross-coupling reactions to functionalize the core. nih.gov
Solvents: The choice of solvent can be critical. While some transformations can be performed in environmentally benign aqueous media, others require specific organic solvents. nih.govresearchgate.net For example, in the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidines using chalcone, dimethyl sulfoxide (B87167) (DMSO) was found to be an effective solvent where water was unsuitable. nih.gov
Energy Source and Temperature: Microwave irradiation (MWI) has emerged as a powerful tool, often accelerating reaction times and, in some cases, altering the regioselectivity of the cyclization compared to conventional heating. nih.govnih.gov For example, the reaction of 5-aminopyrazole with benzylidene malononitrile (B47326) under microwave irradiation selectively yields the 7-aminopyrazolo[1,5-a]pyrimidine derivative, whereas earlier work often reported the formation of the 5-amino isomer under different conditions. nih.gov However, some substrates, like coumarin (B35378) derivatives, may decompose under high-temperature microwave conditions and require milder methods like refluxing in acetic acid. rsc.org The use of ultrasound irradiation in aqueous ethanol has also been reported as a green synthetic approach. researchgate.netbme.hu
| Reaction Type | Conditions | Effect | Reference |
|---|---|---|---|
| Condensation | Acidic or Basic (e.g., H₂SO₄, KOH) | Catalyzes cyclization | nih.gov |
| Cyclization/Halogenation | K₂S₂O₈/NaX in Water | Enables one-pot cascade reaction | nih.gov |
| Cyclization | Microwave Irradiation vs. Conventional Heating | Can alter regioselectivity and accelerate reaction | nih.gov |
| Cyclization | Ultrasound Irradiation in Aqueous Media | Provides an energy-efficient, green alternative | researchgate.netbme.hu |
| Iodination | DMSO solvent | Effective solvent when water is unsuitable | nih.gov |
Interconversion and Stability of Tautomeric Forms (e.g., keto-enol tautomerism in pyrazolo[1,5-a]pyrimidin-7(4H)-ones)
Tautomerism is a key feature of certain pyrazolo[1,5-a]pyrimidine derivatives, particularly those bearing hydroxyl or amino groups. The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, for example, can exist in at least three plausible tautomeric forms: the N4-H keto form, the N6-H keto form, and the 7-hydroxy enol form. nih.govacs.org The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring system. researchgate.net
The stability of these tautomers is critical for their biological activity and chemical reactivity. For instance, chemical modification can "lock" the molecule into a specific tautomeric form. Methylation of the N4 nitrogen constrains the molecule to one keto form, while O-methylation at the 7-position forces it into the enol-ether structure. nih.govacs.org The study of tautomerism in the broader class of pyrazolones reveals that the equilibrium can shift significantly with changes in solvent polarity, and the presence of electron-donating or -withdrawing groups can favor one form over another. researchgate.net This interconversion is a fundamental aspect of the molecule's dynamic structure.
Regioselectivity and Stereoselectivity in Complex Transformations
Regioselectivity is a paramount consideration in the synthesis and functionalization of the pyrazolo[1,5-a]pyrimidine system, as the core offers multiple reactive sites. The outcome of a reaction is often dictated by a subtle interplay of electronic and steric factors.
In Cyclization Reactions: The initial condensation to form the ring can be highly regioselective. The reaction between 3-substituted-5-amino-1H-pyrazoles and unsymmetrical β-dicarbonyl compounds, such as 2-acetylcyclopentanone (B155173), leads to the regioselective formation of a single isomer. nih.gov The choice of the dicarbonyl component is crucial in directing the reaction pathway. nih.gov As mentioned, microwave irradiation can also be a decisive factor in controlling the regioselectivity of cyclization. nih.gov
In Functionalization Reactions: The functionalization of the pre-formed pyrazolo[1,5-a]pyrimidine core also displays distinct regioselectivity. Electrophilic substitution, such as iodination with N-iodosuccinimide, occurs preferentially at the electron-rich C3 position. nih.gov Conversely, nucleophilic substitution is directed to the electrophilic C5 and C7 positions. nih.gov The higher reactivity of a leaving group at C7 compared to C5 allows for selective substitution at the C7 position. nih.gov In palladium-catalyzed cross-coupling reactions, the regioselectivity between the C3 and C7 positions can be controlled by the electronic properties of the coupling partners; π-deficient aryl bromides tend to couple at the highly nucleophilic C3 position. nih.gov The alkylation of the pyrazolo[1,5-a]pyrimidine core with alkyl iodides has been shown to occur regioselectively on a nitrogen atom of the pyrimidine ring. utexas.edu Steric effects can also play a role; for example, substitution at a position adjacent to a reactive site can restrict bond rotation and promote the formation of one regioisomer over another. sci-hub.se
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For the pyrazolo[1,5-a]pyrimidine (B1248293) core, NMR studies are essential for assigning the specific positions of substituents and understanding the electronic environment of each atom in the fused ring system. researchgate.netlookchem.com
¹H NMR for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy reveals the chemical environment of hydrogen atoms within a molecule. In the context of Pyrazolo[1,5-a]pyrimidine-3,5-diamine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the heterocyclic rings and the amine (-NH₂) groups. The chemical shifts (δ) of the ring protons are influenced by the electron-donating nature of the two amino groups. Typically, protons on the pyrazolo[1,5-a]pyrimidine ring system appear in the aromatic region of the spectrum. researchgate.netchemicalbook.com The protons of the primary amine groups would likely appear as broad singlets, and their chemical shift could vary depending on the solvent and concentration.
A representative, though not specific to the 3,5-diamine, analysis of the parent pyrazolo[1,5-a]pyrimidine shows distinct signals for H-2, H-3, H-5, H-6, and H-7, which are crucial for confirming the core structure. researchgate.netlookchem.com
¹³C NMR for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, the spectrum would display signals for each unique carbon atom in the bicyclic system. The carbons directly attached to the nitrogen atoms (C3 and C5) would be significantly influenced by the amino substituents, resulting in characteristic chemical shifts. The unambiguous assignment of all carbon resonances is often achieved with the aid of 2D NMR experiments. researchgate.netlookchem.com
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for Pyrazolo[1,5-a]pyrimidine Derivatives
| Carbon Position | General Chemical Shift Range (ppm) for the pyrazolo[1,5-a]pyrimidine core | Expected Influence of Amino Groups at C3 & C5 |
| C2 | Varies with substitution | Shielding effect |
| C3 | ~97 | Significant shielding |
| C3a | ~147 | Moderate shielding |
| C5 | ~150 | Significant shielding |
| C6 | ~108 | Moderate shielding |
| C7 | ~146 | Minimal effect |
Note: The table presents generalized data for the core structure; specific values for the 3,5-diamine derivative require experimental verification. researchgate.netlookchem.com
Advanced NMR Techniques for Complex Structure Assignment
For complex molecules, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. These experiments establish correlations between protons (COSY) and between protons and carbons (HSQC/HMBC), allowing for the definitive assignment of all signals in the ¹H and ¹³C NMR spectra. nih.govnih.gov This level of detail is critical to confirm that the synthesized molecule is indeed this compound and not another isomer.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₆N₆), the high-resolution mass spectrum (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula. The expected monoisotopic mass is approximately 162.065 g/mol . The fragmentation pattern observed in the mass spectrum can also offer structural clues, showing characteristic losses of fragments related to the pyrimidine (B1678525) or pyrazole (B372694) rings. semanticscholar.orgmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the amine (N-H) and aromatic (C=C, C=N) functionalities.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300-3500 (typically two bands for -NH₂) |
| Aromatic C-H | Stretching | ~3000-3100 |
| C=N and C=C | Ring Stretching | ~1500-1650 |
| C-N | Stretching | ~1180-1360 |
X-ray Crystallography for Definitive Structural Elucidation
X-ray crystallography provides the most definitive structural evidence by determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net A successful single-crystal X-ray diffraction analysis of this compound would yield precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding involving the amine groups. nih.govresearchgate.net This technique is invaluable for confirming the planar structure of the fused heterocyclic system and the specific connectivity of the diamine substituents, leaving no ambiguity about the compound's constitution and conformation in the solid state. researchgate.net
Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-π interactions)
Specific experimental data on the crystal packing and quantitative details of intermolecular interactions for this compound are not available in the reviewed literature.
Conformational Analysis in Solid State
A conformational analysis of this compound in the solid state has not been reported in the scientific literature searched.
Computational and Theoretical Investigations of Pyrazolo 1,5 a Pyrimidine 3,5 Diamine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are widely applied to pyrazolo[1,5-a]pyrimidine (B1248293) derivatives to elucidate their electronic structure, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
For the broader family of pyrazolo[1,5-a]pyrimidines, DFT studies are commonly employed to investigate electronic properties. These studies often involve the calculation of molecular orbital energies, charge distribution, and reactivity indices. Such analyses provide insights into the regions of the molecule that are susceptible to electrophilic or nucleophilic attack, which is crucial for understanding their chemical behavior. However, specific DFT studies detailing the electronic structure and reactivity of Pyrazolo[1,5-a]pyrimidine-3,5-diamine have not been identified in the reviewed literature.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational frequencies)
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are utilized to study the three-dimensional structure and conformational preferences of molecules. This is particularly important for understanding how a molecule might interact with biological targets. For flexible molecules, conformational analysis helps to identify the most stable (lowest energy) spatial arrangements of the atoms. Although molecular modeling has been applied to various pyrazolo[1,5-a]pyrimidine derivatives, a detailed conformational analysis of this compound is not described in the available search results.
Thermodynamic and Kinetic Studies of Reaction Pathways
Computational chemistry can be used to model reaction mechanisms and determine the thermodynamic and kinetic parameters of chemical transformations. This involves calculating the energies of reactants, transition states, and products to understand the feasibility and rate of a reaction. Such studies are valuable for optimizing synthetic routes and understanding the stability of compounds. At present, specific thermodynamic and kinetic data for the reaction pathways involving this compound are not reported in the reviewed sources.
Analysis of Molecular Orbitals and Electronic Transitions
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key component of computational studies on pyrimidine (B1678525) derivatives. The energy gap between HOMO and LUMO provides information about the chemical reactivity and the electronic transitions that can occur upon absorption of light. While general discussions on HOMO-LUMO analysis of the pyrazolo[1,5-a]pyrimidine scaffold exist, specific values and detailed analysis for the 3,5-diamine derivative are not available.
Intermolecular Interaction Energy Calculations in Crystal Lattices
Understanding the interactions between molecules in a solid state is crucial for predicting crystal packing and physical properties. Intermolecular interaction energy calculations can quantify the strength of forces such as hydrogen bonding and van der Waals interactions within a crystal lattice. This information is important for materials science and drug design. No specific studies on the intermolecular interaction energies within the crystal lattice of this compound were found in the conducted search.
Utilization of Pyrazolo 1,5 a Pyrimidine 3,5 Diamine As a Synthetic Building Block and in Materials Science
Exploration in Materials Science
Photophysical Properties as an Emergent Fluorophore
The pyrazolo[1,5-a]pyrimidine (B1248293) core is the basis for a family of emergent fluorophores with highly tunable optical properties. rsc.orgnih.gov These compounds have emerged as attractive alternatives to well-known dyes due to their straightforward synthesis, small size, and excellent photostability. nih.gov Research on various substituted pyrazolo[1,5-a]pyrimidines demonstrates that their absorption and emission characteristics are highly sensitive to the electronic nature of the substituents on the fused ring system.
Detailed studies on 7-aryl-3-methylpyrazolo[1,5-a]pyrimidines reveal that the introduction of electron-donating groups (EDGs) at position 7 significantly enhances both absorption and emission intensities. rsc.orgnih.gov This effect is attributed to an efficient intramolecular charge transfer (ICT) process. researchgate.net In contrast, electron-withdrawing groups (EWGs) at the same position tend to result in low absorption and emission. rsc.orgnih.gov The fluorescence quantum yields (ΦF) for this class of compounds can be modulated over a wide range, from as low as 0.01 to as high as 0.97, with molar absorption coefficients (ε) reaching up to 20,593 M⁻¹ cm⁻¹. rsc.orgnih.gov This tunability highlights the potential of the pyrazolo[1,5-a]pyrimidine scaffold in designing bespoke fluorescent molecules. The photophysical properties of these fluorophores have been found to be comparable to commercial probes like rhodamine 6G. rsc.orgnih.gov
The π-amphoteric nature of the pyrazolo[1,5-a]pyrimidine core, which combines a π-electron-rich pyrazole (B372694) ring with a π-electron-deficient pyrimidine (B1678525) ring, is fundamental to its photophysical behavior and creates an intrinsic push-pull system. nih.gov For Pyrazolo[1,5-a]pyrimidine-3,5-diamine, the two powerful electron-donating amino groups are expected to profoundly influence the ICT character, likely leading to strong fluorescence and significant solvatochromism.
| Compound | Substituent at Position 7 | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Solid-State Quantum Yield (QYSS) |
|---|---|---|---|---|
| 4a | 4-Pyridyl (EWG) | 15,848 | 0.03 | 0.63 |
| 4d | Phenyl | 13,182 | 0.14 | 0.18 |
| 4e | 4-Methoxyphenyl (EDG) | 15,848 | 0.30 | 0.43 |
| - | Generic Range | 3,320 - 20,593 | 0.01 - 0.97 | 0.18 - 0.63 |
Potential in Optoelectronic and Organic Electronic Materials
The promising photophysical properties of pyrazolo[1,5-a]pyrimidines, particularly their capacity for strong fluorescence in the solid state, position them as valuable candidates for applications in optoelectronic and organic electronic materials. rsc.orgnih.gov Fluorescent organic compounds are integral to the development of technologies such as organic light-emitting diodes (OLEDs). rsc.orgnih.gov
Certain derivatives of pyrazolo[1,5-a]pyrimidine bearing simple aryl groups have demonstrated good solid-state emission intensities, with solid-state quantum yields (QYSS) reported in the range of 0.18 to 0.63. rsc.orgnih.gov This ability to emit light efficiently when incorporated into a solid matrix is a critical requirement for the emissive layer in OLEDs. The inherent π-amphoteric character of the fused ring system, combining electron-donating and electron-accepting properties, is a feature often sought in organic semiconductor materials. nih.gov This electronic structure can facilitate charge transport, which is essential for the functioning of organic electronic devices. The synthetic versatility of the scaffold allows for targeted modifications to optimize charge-carrier mobility and energy levels for specific device architectures. nih.gov Given that this compound possesses strong electron-donating amino groups, it could function as a potent hole-transporting or electron-blocking material, or as a building block for more complex semiconducting polymers.
Supramolecular Phenomena and Crystal Engineering Applications
The rigid and planar structure of the pyrazolo[1,5-a]pyrimidine core makes it an excellent candidate for crystal engineering and the study of supramolecular phenomena. nih.gov Derivatives of this scaffold have a known tendency to form well-ordered crystals, where the molecular packing is dictated by the nature and position of the substituents. nih.govrsc.org The resulting crystal structures often exhibit notable intermolecular interactions, including π–π stacking and hydrogen bonding. researchgate.net
Studies have revealed that the molecular organization in the solid state can vary, with molecules arranging in either parallel or antiparallel dispositions depending on the substituents. rsc.org For instance, X-ray diffraction analysis of 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine showed intermolecular π–π interactions between pyrazole rings and N⋯Cl contacts. researchgate.net The presence of the two primary amine groups in this compound provides powerful hydrogen bond donors, while the ring nitrogens act as acceptors. This functionality is highly conducive to the formation of extensive and robust hydrogen-bonded networks. Such networks can guide the self-assembly of molecules into predictable one-, two-, or three-dimensional architectures, a primary goal of crystal engineering. This is exemplified by related heterocyclic systems like N-Methyl-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, which forms intricate hydrogen-bonded ribbons in its crystal structure. researchgate.net The predictable self-assembly of this compound could be exploited to create porous materials or materials with specific electronic or optical properties in the solid state.
Coordination Chemistry with Transition Metal Ions
The pyrazolo[1,5-a]pyrimidine scaffold, with its multiple nitrogen atoms, serves as a versatile ligand for coordinating with transition metal ions. researchgate.netresearchgate.net The study of these metal complexes is a growing area of interest, with applications in catalysis and materials science. researchgate.netmdpi.com The coordination can occur through different nitrogen atoms of the heterocyclic core, leading to various structural motifs, including monodentate and bridging coordination modes. mdpi.com
A notable example involves the coordination of Rhenium(I). Neutral complexes of the type [ReCl(CO)₃L], where L is a pyrazolo[1,5-a]pyrimidine derivative, have been synthesized and characterized. semanticscholar.org In these complexes, the pyrazolo[1,5-a]pyrimidine derivative acts as a bidentate ligand, coordinating to the rhenium center.
Furthermore, the coordination chemistry with first-row transition metals has been explored. A study on 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine, a related scaffold, demonstrated its ability to form mononuclear complexes with Cu(II), Co(II), Ni(II), and Zn(II). mdpi.com In the case of the copper complex, [Cu(ftpO)₂(H₂O)₄], the metal ion adopts an octahedral geometry, coordinated by two nitrogen atoms from two separate triazolopyrimidine ligands and four water molecules. mdpi.com The ligands can coordinate in a monodentate fashion via the N3 atom or act as a bridge between metal centers through the N3 and N4 atoms. mdpi.com The specific structure of this compound, with its two exocyclic amino groups in addition to the ring nitrogens, offers multiple potential binding sites, suggesting it could act as a multidentate or bridging ligand, facilitating the formation of coordination polymers or metal-organic frameworks (MOFs). mdpi.com
| Metal Ion | Ligand Type | Complex Formula Example | Coordination Geometry/Mode | Reference |
|---|---|---|---|---|
| Rhenium(I) | 7-Aryl-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine | [ReCl(CO)₃L] | Bidentate ligand coordination | semanticscholar.org |
| Copper(II) | 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine | [Cu(ftpO)₂(H₂O)₄] | Octahedral (CuN₂O₄) | mdpi.com |
| Manganese | Pyrazolo[1,5-a]pyrimidine derivative | C₁₄H₁₂N₆O₆Mn | Monoclinic crystal system | researchgate.net |
Q & A
Q. What are common synthetic routes for Pyrazolo[1,5-a]pyrimidine-3,5-diamine derivatives?
- Methodological Answer : The core structure is typically synthesized via condensation reactions between 3,5-diaminopyrazoles and 1,3-difunctional reagents (e.g., enaminonitriles, enaminones, or β-dicarbonyl compounds). For example:
- Enaminonitrile route : Reacting 4-phenyldiazenyl-1H-pyrazole-3,5-diamine with enaminonitriles under reflux conditions yields regioselectively substituted derivatives. Solvents like ethanol or PEG-400 (as a green solvent) are often employed .
- Multi-component reactions : A solvent-free approach using 3-cyanoacetyl indoles, aldehydes, and TMG catalyst at 120°C produces highly substituted derivatives in 86–98% yields .
- Table 1 : Summary of Key Synthesis Routes
| Reagents/Conditions | Product Type | Yield | Key Reference |
|---|---|---|---|
| Enaminonitriles + PEG-400 | Pyrazolo[1,5-a]pyrimidines | 70–85% | |
| TMG-catalyzed MCRs | Pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines | 86–98% |
Q. What analytical techniques confirm the regiochemistry and purity of synthesized derivatives?
- Methodological Answer : Structural elucidation relies on advanced NMR techniques and spectroscopy:
- 15N HMBC and NOE experiments : Resolve regioselectivity ambiguities (e.g., distinguishing between N-1 vs. N-5 substitution). For instance, cross-peaks between δH = 8.64 ppm (aromatic proton) and δN = 276 ppm (N-1) confirm regiochemistry in naphthyl-substituted derivatives .
- HRMS and elemental analysis : Validate molecular formulas (e.g., C₁₃H₁₁N₅O with HRMS [M+H]+ = 254.1039) .
- X-ray crystallography : Resolves complex stereochemical outcomes, though not explicitly cited in provided evidence.
Advanced Research Questions
Q. How can regioselectivity challenges in condensation reactions be addressed?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors:
- Solvent and reagent design : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at specific positions. For example, PEG-400 enhances reaction efficiency and selectivity in diazenylpyrazole condensations .
- Spectroscopic monitoring : Real-time ¹H NMR tracking identifies intermediates, guiding optimization of reaction time and temperature .
- Case Study : In the reaction of 4-phenyldiazenyl-1H-pyrazole-3,5-diamine with enaminones, HMBC correlations (e.g., 3J coupling between H-8.64 and N-1) confirmed exclusive formation of the 5-substituted isomer .
Q. What strategies optimize multi-step syntheses for pyrazolo[1,5-a]pyrimidine-based CDK inhibitors?
- Methodological Answer :
- Scaffold functionalization : Introduce substituents at positions 3, 5, and 7 to enhance binding affinity. For example:
- Position 7 : Alkylamine or aryl groups improve hydrophobic interactions with CDK2’s ATP-binding pocket .
- Green chemistry : Microwave-assisted reactions reduce reaction times (e.g., from 24h to 30 min) and improve yields .
- Table 2 : Structure-Activity Relationship (SAR) Insights
| Substituent Position | Bioactivity Impact | Reference |
|---|---|---|
| 3-Cyano | Enhances kinase selectivity | |
| 5-Amino | Improves solubility and hydrogen bonding |
Q. How to design bioactivity studies for anticancer derivatives?
- Methodological Answer :
- In vitro screening : Assess cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Derivatives with IC₅₀ < 10 μM warrant further study .
- Molecular docking : Simulate binding modes with CDK2 (PDB: 1AQ1) to prioritize compounds for synthesis. For example, pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups show strong π-π stacking with Phe82 .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) confirms mechanism of action .
Contradictions and Limitations in Current Research
- Regioselectivity discrepancies : Some studies report conflicting substitution patterns under similar conditions. For example, and use identical reagents but differ in solvent systems (ethanol vs. PEG-400), impacting outcomes .
- Bioactivity variability : Antimicrobial vs. anticancer activities are scaffold-dependent, necessitating rigorous SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
